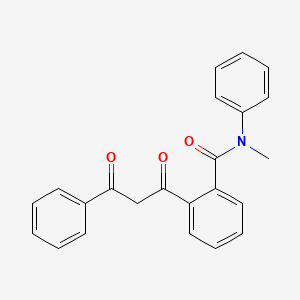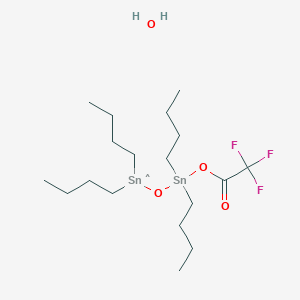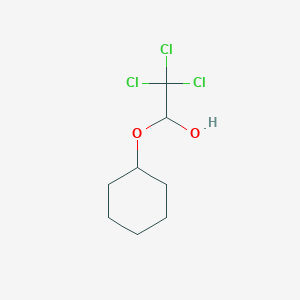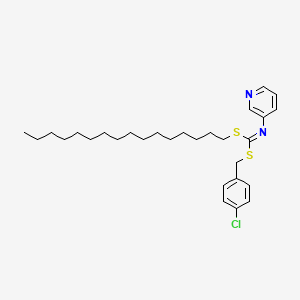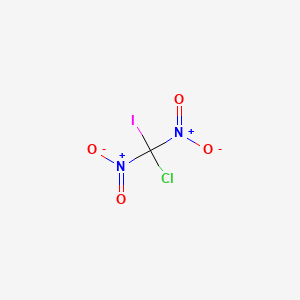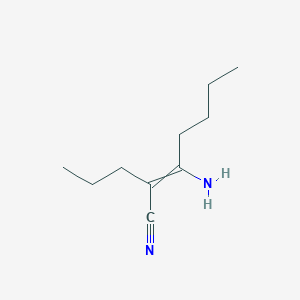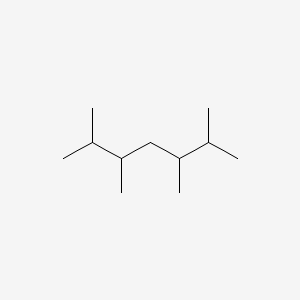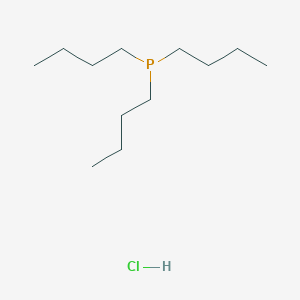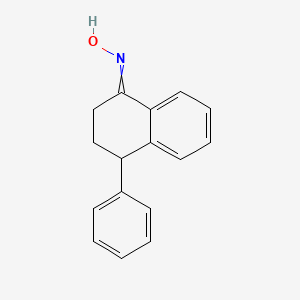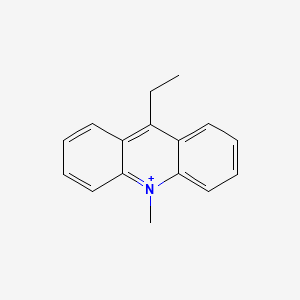
9-Ethyl-10-methylacridin-10-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethyl-10-methylacridin-10-ium: is a quaternary ammonium compound derived from acridine. It is structurally characterized by the presence of an ethyl group at the 9th position and a methyl group at the 10th position of the acridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique photophysical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-10-methylacridin-10-ium typically involves the alkylation of acridine derivatives. One common method includes the reaction of 9-ethylacridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: 9-Ethyl-10-methylacridin-10-ium can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents.
Major Products:
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine compounds.
科学研究应用
Chemistry: 9-Ethyl-10-methylacridin-10-ium is used as a photoredox catalyst in various organic synthesis reactions. Its ability to absorb visible light and participate in electron transfer processes makes it valuable in green chemistry applications.
Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes. Its fluorescence properties allow for the visualization of cellular components and the monitoring of biochemical reactions.
Medicine: The compound has potential applications in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation can be harnessed to target and destroy cancer cells.
Industry: In the industrial sector, this compound is used in the manufacturing of dyes and pigments. Its stability and vibrant color make it suitable for various applications in textiles and printing.
作用机制
The mechanism of action of 9-Ethyl-10-methylacridin-10-ium involves its ability to act as a photoredox catalyst. Upon absorption of visible light, the compound undergoes excitation to a higher energy state. This excited state can then participate in electron transfer reactions, either donating or accepting electrons, to facilitate various chemical transformations. The molecular targets and pathways involved include the generation of reactive oxygen species and the initiation of radical reactions.
相似化合物的比较
- 9-Mesityl-10-methylacridinium perchlorate
- 10-Methylacridinium perchlorate
- 9-Phenyl-10-methylacridinium perchlorate
Comparison: Compared to these similar compounds, 9-Ethyl-10-methylacridin-10-ium is unique due to the presence of the ethyl group at the 9th position. This structural difference can influence its photophysical properties, making it more suitable for specific applications such as photoredox catalysis and fluorescent probing. The ethyl group can also affect the compound’s solubility and reactivity, providing distinct advantages in certain chemical and biological contexts.
属性
CAS 编号 |
52328-34-4 |
|---|---|
分子式 |
C16H16N+ |
分子量 |
222.30 g/mol |
IUPAC 名称 |
9-ethyl-10-methylacridin-10-ium |
InChI |
InChI=1S/C16H16N/c1-3-12-13-8-4-6-10-15(13)17(2)16-11-7-5-9-14(12)16/h4-11H,3H2,1-2H3/q+1 |
InChI 键 |
KFKJJAYDTVAGFT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C=CC=CC2=[N+](C3=CC=CC=C31)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


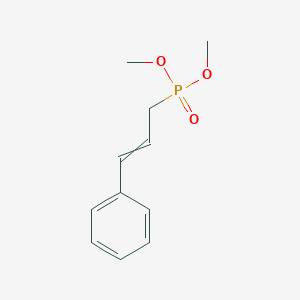
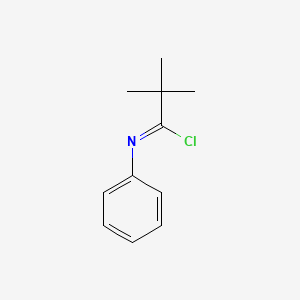
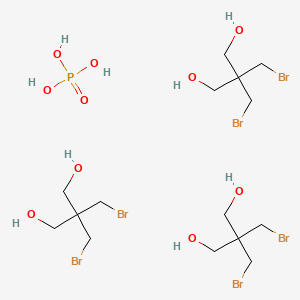

![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
